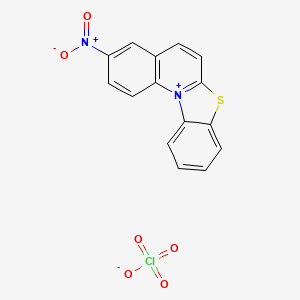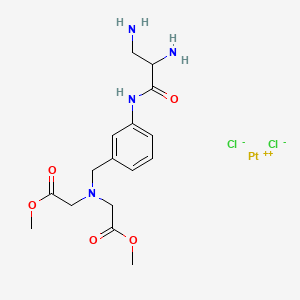
4-Pyridoxolactone
Vue d'ensemble
Description
It has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound is a lactone derivative of pyridoxine, which is one of the six natural forms of vitamin B6.
Applications De Recherche Scientifique
4-Pyridoxolactone has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of vitamin B6 metabolism and its derivatives.
Biology: It serves as a marker for the bacterial degradation of vitamin B6.
Medicine: Research has explored its potential role in the treatment of diseases related to vitamin B6 deficiency.
Mécanisme D'action
Target of Action
The primary target of 4-Pyridoxolactone is the enzyme 4-pyridoxolactonase (EC 3.1.1.27) . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds .
Mode of Action
4-Pyridoxolactonase catalyzes the reaction of this compound with water to form 4-pyridoxate . This reaction is part of the vitamin B6 metabolism . The enzyme is a zinc-dependent lactone-ring hydrolase .
Biochemical Pathways
This compound participates in the vitamin B6 metabolism . It can be converted in a two-step process from this compound to 4-pyridoxic acid (4-PA) via the subsequent activities of pyridoxal-4-dehydrogenase (EC 1.1.1.107) and 4-pyridoxolactonase (EC 3.1.1.27) .
Pharmacokinetics
It’s known that this compound is a bacterial oxidation metabolite of vitamin b6 .
Result of Action
The enzymatic action of 4-pyridoxolactonase on this compound results in the formation of 4-pyridoxate . This is a key step in the metabolism of vitamin B6 .
Action Environment
It’s known that the enzyme 4-pyridoxolactonase, which catalyzes the reaction of this compound, is a zinc-dependent enzyme . Therefore, the availability of zinc in the environment could potentially influence the action of this compound.
Analyse Biochimique
Biochemical Properties
4-Pyridoxolactone is a bacterial oxidation metabolite of vitamin B6. It participates in the vitamin B6 metabolism pathway, where it is converted to 4-Pyridoxate by the enzyme 4-pyridoxolactonase (EC 3.1.1.27) . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds. The interaction between this compound and 4-pyridoxolactonase is crucial for the proper metabolism of vitamin B6, which is essential for various physiological functions.
Cellular Effects
This compound influences various cellular processes by participating in the vitamin B6 metabolism pathway. It affects cell function by contributing to the synthesis of pyridoxal phosphate, an active form of vitamin B6 that acts as a coenzyme in numerous enzymatic reactions . These reactions include amino acid metabolism, neurotransmitter synthesis, and gene expression regulation. The presence of this compound ensures the proper functioning of these cellular processes, thereby maintaining cellular health and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by interacting with the enzyme 4-pyridoxolactonase. This interaction leads to the hydrolysis of this compound to 4-Pyridoxate, which is then further metabolized in the vitamin B6 pathway . The binding of this compound to 4-pyridoxolactonase involves specific interactions with the enzyme’s active site, facilitating the conversion process. This mechanism ensures the efficient metabolism of vitamin B6 and the production of its active forms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been observed that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Long-term studies have shown that the compound maintains its activity and continues to participate in the vitamin B6 metabolism pathway, ensuring sustained cellular function.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively participates in the vitamin B6 metabolism pathway without causing any adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions. These studies highlight the importance of maintaining appropriate dosage levels to ensure the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in the vitamin B6 metabolism pathway, where it is converted to 4-Pyridoxate by the enzyme 4-pyridoxolactonase . This conversion is a crucial step in the overall metabolism of vitamin B6, leading to the production of active forms such as pyridoxal phosphate. The compound interacts with various enzymes and cofactors in this pathway, contributing to the regulation of metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound to different cellular compartments, ensuring its availability for metabolic processes. The distribution of this compound within cells is essential for its proper functioning and participation in the vitamin B6 metabolism pathway.
Subcellular Localization
This compound is localized in specific subcellular compartments where it exerts its activity . The compound is directed to these compartments through targeting signals and post-translational modifications. This localization ensures that this compound is available at the right place and time to participate in the vitamin B6 metabolism pathway, thereby contributing to cellular health and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Pyridoxolactone can be synthesized through the oxidation of pyridoxal, a form of vitamin B6. The oxidation process involves the use of pyridoxal 4-dehydrogenase, an enzyme that catalyzes the conversion of pyridoxal to this compound . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the fermentation of bacteria that naturally produce the enzyme pyridoxal 4-dehydrogenase. The bacteria are cultured in large bioreactors, and the product is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridoxolactone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 4-pyridoxic acid.
Hydrolysis: It can be hydrolyzed to form 4-pyridoxate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide, often in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound to 4-pyridoxate.
Major Products:
Oxidation: 4-Pyridoxic acid.
Hydrolysis: 4-Pyridoxate.
Comparaison Avec Des Composés Similaires
Pyridoxal: Another form of vitamin B6, which is the precursor to 4-Pyridoxolactone.
Pyridoxine: A form of vitamin B6 that can be converted to pyridoxal and subsequently to this compound.
Pyridoxamine: Another form of vitamin B6 that can be metabolized to pyridoxal.
Uniqueness: this compound is unique in its role as an intermediate in the bacterial degradation of vitamin B6. Unlike pyridoxal and pyridoxine, which are directly involved in human metabolism, this compound is primarily studied in the context of bacterial metabolism. Its formation and further conversion provide insights into the complex pathways of vitamin B6 degradation and utilization .
Propriétés
IUPAC Name |
7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDVQLBYQFYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COC(=O)C2=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197187 | |
| Record name | 4-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4753-19-9 | |
| Record name | 4-Pyridoxolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridoxic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridoxic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4753-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDOXOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53BC7V3FD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Pyridoxolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















